

Topic: Flow Cytometry Analysis of Apoptosis in Cells Treated with Apilimod Mesylate

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Compound of Interest		
Compound Name:	Apilimod Mesylate	
Cat. No.:	B1663033	Get Quote

Introduction

Apilimod Mesylate is a potent and specific inhibitor of the lipid kinase PIKfyve.[1][2][3] The inhibition of PIKfyve disrupts endolysosomal trafficking and lysosomal homeostasis, which can lead to selective cytotoxic activity in various cancer cell lines, such as B-cell non-Hodgkin lymphoma.[4][5][6] While the precise cell death mechanism induced by Apilimod can be complex and may involve non-canonical pathways, a common method to quantify its cell death-inducing effects is by measuring markers of apoptosis.[4][5]

Flow cytometry using Annexin V and Propidium Iodide (PI) is a robust and widely used method for the quantitative analysis of apoptosis.[7][8] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells. However, it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to fluoresce brightly.[9][10] This dual-staining method allows for the differentiation of four distinct cell populations:

- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)



Necrotic cells (Annexin V- / PI+)

This document provides a detailed protocol for treating cells with **Apilimod Mesylate** and analyzing the subsequent induction of apoptosis using Annexin V and PI staining with a flow cytometer.

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials and Reagents

- Target cells (e.g., B-cell non-Hodgkin lymphoma cell line)
- · Complete cell culture medium
- Apilimod Mesylate (e.g., from MedChemExpress, Selleck Chemicals)[2][11]
- DMSO (for dissolving Apilimod Mesylate)
- Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
- Sterile 6-well plates, microcentrifuge tubes, and flow cytometry tubes

Cell Seeding and Treatment

- Culture cells to a healthy, sub-confluent state.
- Seed cells in a 6-well plate at a density of 1-2 x 10⁶ cells/well (for suspension cells) or a density that will reach 70-80% confluency (for adherent cells) and incubate overnight.
- Prepare a stock solution of Apilimod Mesylate in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 200 nM).



- Prepare a vehicle control using the same final concentration of DMSO as in the highest
 Apilimod Mesylate treatment group.
- For adherent cells, remove the medium and add the medium containing Apilimod Mesylate
 or vehicle control. For suspension cells, add the concentrated drug or vehicle directly to the
 wells.
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cell Harvesting and Staining

- Prepare 1X Annexin-Binding Buffer: Dilute the 10X stock buffer with deionized water.
 Prepare enough for all samples.[12]
- Harvest Cells:
 - Suspension Cells: Transfer the cells from each well into separate centrifuge tubes.
 - Adherent Cells: Collect the culture medium (which contains floating dead cells) into a centrifuge tube. Gently wash the adherent layer with PBS, then detach the cells using trypsin or a cell scraper. Combine these cells with the collected medium.
- Centrifuge the cell suspensions at 400-600 x g for 5 minutes.[12]
- Carefully discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
- Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1
 x 10⁶ cells/mL.[13]
- Transfer 100 μ L of the cell suspension (containing ~1 x 10⁵ cells) into a fresh flow cytometry tube.
- Add 5 μL of fluorochrome-conjugated Annexin V and 1-2 μL of the PI working solution to each tube. [13]
- Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.[12][13]



 After incubation, add 400 μL of 1X Annexin-Binding Buffer to each tube. Do not wash the cells. Keep samples on ice and protected from light until analysis.[13]

Flow Cytometry Acquisition and Analysis

- Set up the flow cytometer with appropriate lasers and filters for the chosen fluorochromes (e.g., FITC and PI).
- Use unstained cells to set the Forward Scatter (FSC) and Side Scatter (SSC) parameters to gate the main cell population.
- Use single-stained controls (Annexin V only and PI only) to set fluorescence compensation correctly to account for spectral overlap.
- Acquire a minimum of 10,000 events for each sample.
- Analyze the data using appropriate software. Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis to quantify the percentage of cells in each of the four populations.

Data Presentation

Quantitative results from the flow cytometry analysis should be organized into a table for clear comparison across different treatment conditions.

Table 1: Effect of **Apilimod Mesylate** on Cell Apoptosis after 48-Hour Treatment

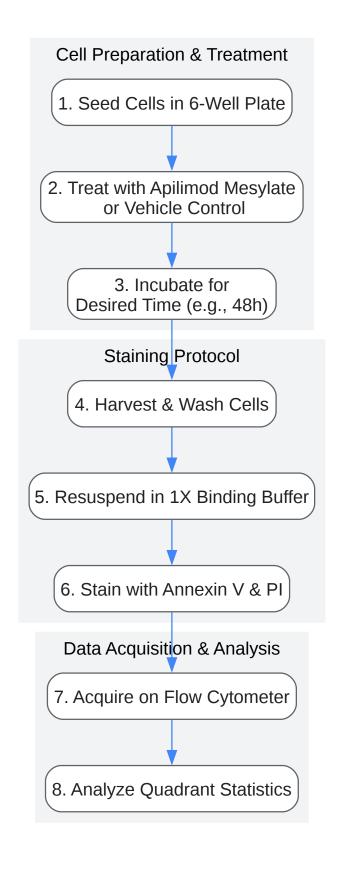


Treatment Group	Concentrati on (nM)	Viable Cells (%) (Annexin V-/PI-)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/N ecrotic Cells (%) (Annexin V+/PI+)	Total Apoptotic Cells (%) (Early + Late)
Vehicle Control	0 (DMSO)	95.2	2.5	1.8	4.3
Apilimod Mesylate	10	88.7	6.1	4.5	10.6
Apilimod Mesylate	50	65.4	15.3	18.1	33.4
Apilimod Mesylate	200	32.1	28.9	37.5	66.4
Positive Control	(e.g., Staurosporin e)	15.8	35.4	45.2	80.6

Note: Data shown are for illustrative purposes only and should be replaced with actual experimental results.

Mandatory Visualizations

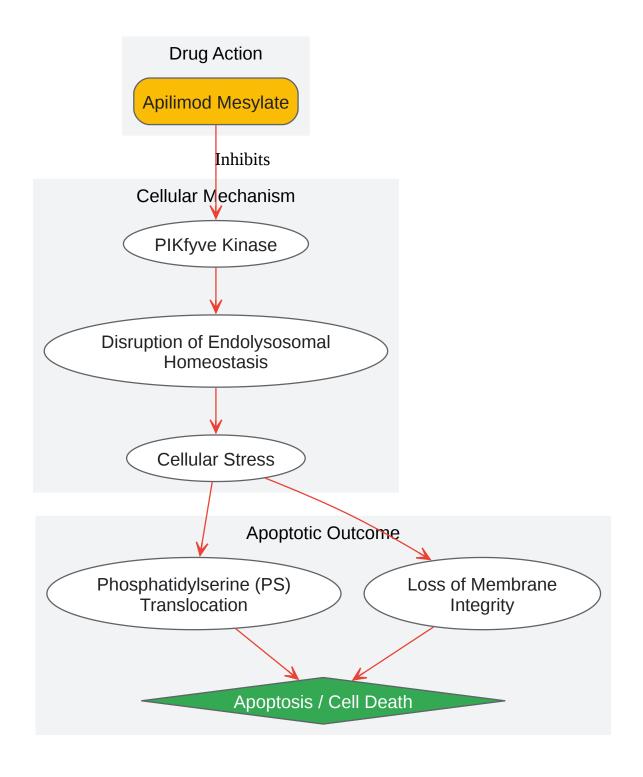




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Caption: Experimental workflow for apoptosis analysis.





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Caption: Apilimod Mesylate's mechanism inducing apoptosis.



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